3-(1-Cbz-4-piperidyl)morpholine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cbz-4-piperidyl)morpholine typically involves the reaction of morpholine with a piperidine derivative. One common method is the reaction of morpholine with 1-Cbz-4-piperidone under specific conditions to form the desired compound . The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(1-Cbz-4-piperidyl)morpholine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(1-Cbz-4-piperidyl)morpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Cbz-4-piperidyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in medicinal chemistry.
Morpholine: A heterocyclic amine with both nitrogen and oxygen in its ring structure, used as a solvent and chemical intermediate.
Uniqueness
3-(1-Cbz-4-piperidyl)morpholine is unique due to its combined structure of piperidine and morpholine, which imparts distinct chemical and biological properties. This combination allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities .
Properties
Molecular Formula |
C17H24N2O3 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
benzyl 4-morpholin-3-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c20-17(22-12-14-4-2-1-3-5-14)19-9-6-15(7-10-19)16-13-21-11-8-18-16/h1-5,15-16,18H,6-13H2 |
InChI Key |
SMYJQEZRUMUPGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2COCCN2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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